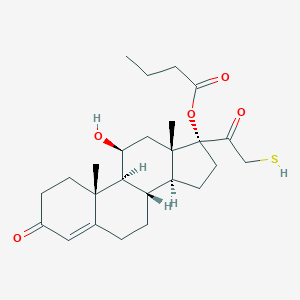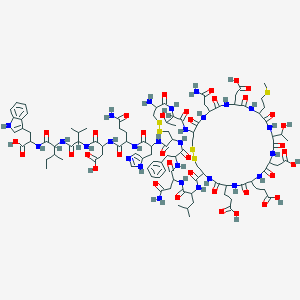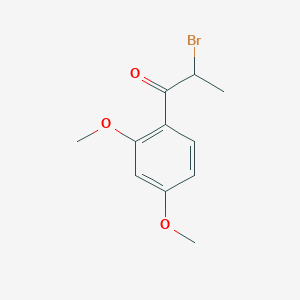
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO3. It is a brominated derivative of 1-(2,4-dimethoxyphenyl)propan-1-one and is used in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method for preparing 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one involves the bromination of 1-(2,4-dimethoxyphenyl)propan-1-one. This reaction typically occurs under acidic conditions, where bromine is added to the starting material to introduce the bromine atom at the alpha position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically occurs in polar solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used, typically in acidic or basic conditions.
Major Products
Nucleophilic substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting biochemical pathways.
類似化合物との比較
Similar Compounds
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one: Similar structure but with different substitution pattern on the aromatic ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Another brominated derivative with a single methoxy group on the aromatic ring.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Contains methyl groups instead of methoxy groups on the aromatic ring.
Uniqueness
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of two methoxy groups on the aromatic ring can affect the compound’s electronic properties and its interactions with other molecules.
特性
IUPAC Name |
2-bromo-1-(2,4-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRRUQLUXLYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

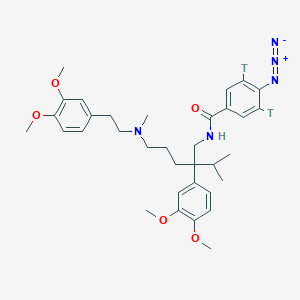

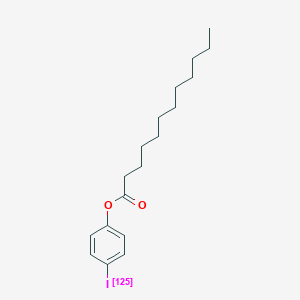
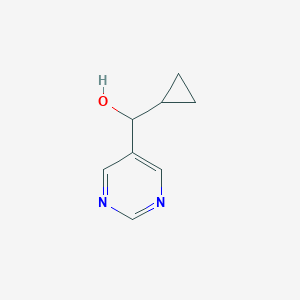

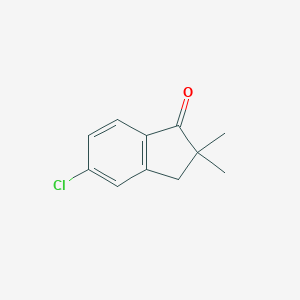
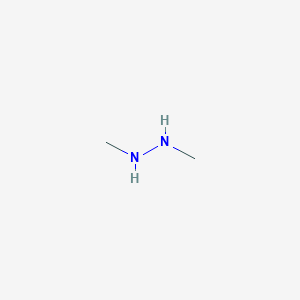

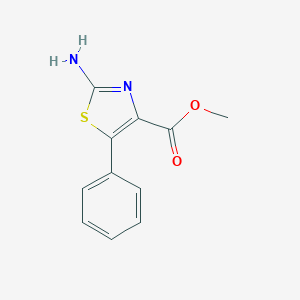
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
